molecular formula C12H19ClN2O2 B1451446 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride CAS No. 1179362-94-7

1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride

Cat. No.: B1451446
CAS No.: 1179362-94-7
M. Wt: 258.74 g/mol
InChI Key: LIXZQXMFPJTFND-UHFFFAOYSA-N
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Description

1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2 and a molecular weight of 258.74 g/mol . . This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride typically involves the reaction of benzyl chloroformate with 1-methyl-1,3-diaminopropane in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives .

Scientific Research Applications

1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride is unique due to the presence of both the benzyl and methyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous .

Properties

IUPAC Name

benzyl N-(3-aminopropyl)-N-methylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-14(9-5-8-13)12(15)16-10-11-6-3-2-4-7-11;/h2-4,6-7H,5,8-10,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXZQXMFPJTFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)C(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662567
Record name Benzyl (3-aminopropyl)methylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179362-94-7
Record name Benzyl (3-aminopropyl)methylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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